molecular formula C16H20N2O2 B14145428 1'-Phenethyl-[1,3'-bipyrrolidine]-2',5'-dione CAS No. 89143-21-5

1'-Phenethyl-[1,3'-bipyrrolidine]-2',5'-dione

Cat. No.: B14145428
CAS No.: 89143-21-5
M. Wt: 272.34 g/mol
InChI Key: KSBKVAMXGZNMRI-UHFFFAOYSA-N
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Description

1’-Phenethyl-[1,3’-bipyrrolidine]-2’,5’-dione is a complex organic compound characterized by its unique bipyrrolidine structure

Preparation Methods

The synthesis of 1’-Phenethyl-[1,3’-bipyrrolidine]-2’,5’-dione typically involves multiple steps, starting with the preparation of the bipyrrolidine core. One common method involves the reaction of 2,2’-bipyrrolidine with chlorosulfonic acid in dichloromethane at low temperatures (0–5°C) . This reaction yields the bipyrrolidine derivative, which can then be further functionalized to introduce the phenethyl group and form the final compound. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

1’-Phenethyl-[1,3’-bipyrrolidine]-2’,5’-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenethyl group, using reagents like sodium hydride or alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1’-Phenethyl-[1,3’-bipyrrolidine]-2’,5’-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1’-Phenethyl-[1,3’-bipyrrolidine]-2’,5’-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bipyrrolidine core can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The phenethyl group may enhance binding affinity and specificity, leading to more pronounced biological effects.

Comparison with Similar Compounds

1’-Phenethyl-[1,3’-bipyrrolidine]-2’,5’-dione can be compared to other bipyrrolidine derivatives and phenethyl-containing compounds. Similar compounds include:

The uniqueness of 1’-Phenethyl-[1,3’-bipyrrolidine]-2’,5’-dione lies in its combined bipyrrolidine and phenethyl moieties, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

CAS No.

89143-21-5

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

1-(2-phenylethyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C16H20N2O2/c19-15-12-14(17-9-4-5-10-17)16(20)18(15)11-8-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2

InChI Key

KSBKVAMXGZNMRI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2CC(=O)N(C2=O)CCC3=CC=CC=C3

Origin of Product

United States

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